molecular formula C15H14ClNO4S B6412251 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261901-51-2

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412251
CAS RN: 1261901-51-2
M. Wt: 339.8 g/mol
InChI Key: VMPAMZAIJLVDJP-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid (5-Cl-3-DMSB) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 149°C, and is soluble in water, ethanol, and acetone. 5-Cl-3-DMSB is a member of the benzoic acid family, and is derived from the reaction of 5-chloro-3-methylbenzoic acid with 4-N,N-dimethylsulfamoylphenylthiourea. This compound has a variety of biochemical and physiological effects, and can be used to study the effects of various compounds on the body.

Scientific Research Applications

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of the effects of various compounds on the body, including the effects of drugs on the cardiovascular system, the effects of environmental pollutants on the body, and the effects of dietary components on metabolic processes. 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has also been used in studies of signal transduction pathways, protein-protein interactions, and enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain. By inhibiting the production of prostaglandins, 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% may reduce inflammation and pain.
Biochemical and Physiological Effects
5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine. This can lead to increased alertness and improved cognitive performance.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. It is also a relatively safe compound, with no known acute or chronic toxicity. The main limitation of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are a variety of potential future directions for research involving 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. These include further studies of its mechanism of action, as well as studies of its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Finally, studies could be conducted to explore the potential environmental and ecological effects of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%.

Synthesis Methods

The synthesis of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% begins with the reaction of 5-chloro-3-methylbenzoic acid with 4-N,N-dimethylsulfamoylphenylthiourea. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol or acetone.

properties

IUPAC Name

3-chloro-5-[4-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(16)8-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPAMZAIJLVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147754
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid

CAS RN

1261901-51-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-[(dimethylamino)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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